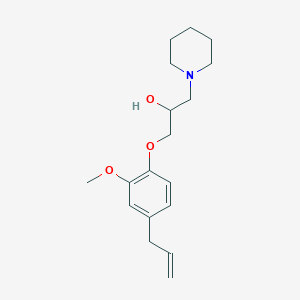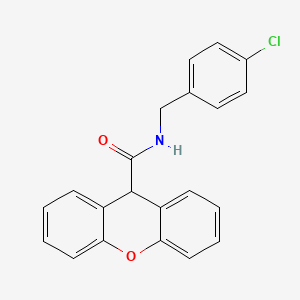![molecular formula C18H23N3O4S B5579786 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)
(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" involves complex reactions and methodologies. For instance, the stereoselective conversion of 2H-1,4-oxazin-2-ones into substituted piperidine-2-carboxamides and related octahydro-2H-pyrido[1,2-a]pyrazines has been reported, showcasing the intricate steps involved in synthesizing such compounds (Rogiers et al., 2001). These steps include cycloaddition reactions, lactone cleavage, and reduction processes, demonstrating the complexity of synthesizing this class of molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to "(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" is characterized using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the chemistry of substituted pyrazolo[1,5-a]pyrimidines provides insight into the reaction mechanisms and structural elucidation of related compounds (Chimichi et al., 1996). These studies are crucial for understanding the molecular geometry, electronic configuration, and overall structural integrity of the molecule.
Chemical Reactions and Properties
Compounds of this complexity undergo various chemical reactions that define their chemical properties. For instance, the synthesis, characterization, and reaction mechanisms of bicyclic [b]-heteroannulated pyridazine derivatives reveal the versatility and reactivity of such molecules (Lange et al., 1997). These reactions include cyclization, alkylation, and the formation of isomeric mixtures, contributing to the rich chemical behavior of these compounds.
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal engineering of bisphenols, for example, demonstrates how hydrogen bonding and molecular interactions contribute to the formation of complex crystal structures (Ferguson et al., 1999). These properties are essential for understanding the stability, solubility, and overall physical behavior of the compound.
Chemical Properties Analysis
The chemical properties of "(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" and related compounds, such as reactivity, chemical stability, and interaction with other molecules, are determined by their functional groups and molecular structure. The study of pyrone series and their reactivity showcases the diverse chemical transformations these molecules can undergo, including cyclization, fission, and conversion into various derivatives (El-Kholy et al., 1970). These properties are crucial for potential applications in synthetic chemistry, materials science, and pharmacology.
科学的研究の応用
Synthesis and Characterization
The synthesis of related compounds involves complex chemical reactions, including cycloaddition, functional group transformations, and selective cyclization processes. For example, the chemistry of substituted pyrazolo[1,5-a]pyrimidines demonstrates the intricate synthetic routes employed to create complex heterocyclic compounds (Chimichi et al., 1996). These methods often involve the manipulation of precursor molecules through reactions like hydrazine hydration or acylation to yield novel compounds with potential biological activity.
Another aspect of research focuses on the synthesis and antimicrobial activity of new heterocycles based on pyrazole, demonstrating the broader interest in creating compounds with potential therapeutic applications (El‐Emary et al., 2002). Such studies highlight the relevance of chemical synthesis in the development of new molecules that could serve as leads for drug development or other applications.
Potential Applications
The cytotoxicity of pyrazole and pyrazolopyrimidine derivatives has been studied, indicating the potential for these compounds in cancer research. For instance, the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives reveal the ongoing efforts to discover novel anticancer agents (Hassan et al., 2014).
Research into the structure and properties of metal-organic frameworks (MOFs) and coordination complexes, such as those involving pyrazine or similar ligands, points towards applications in materials science, catalysis, and sensing technologies. For example, the study of hexarhenium(III) clusters with pyrazine derivatives showcases the intersection of coordination chemistry and material science, exploring the photophysical properties and potential utility of these complexes (Yoshimura et al., 2000).
特性
IUPAC Name |
1-[(4aS,7aR)-4-(cyclobutanecarbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c22-17(9-13-3-2-6-19-10-13)20-7-8-21(18(23)14-4-1-5-14)16-12-26(24,25)11-15(16)20/h2-3,6,10,14-16H,1,4-5,7-9,11-12H2/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBILPREZCKDAB-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)
![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)
![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)
![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)
